![molecular formula C11H14BrNO B2714818 2-bromo-N-mesitylacetamide CAS No. 99468-74-3](/img/structure/B2714818.png)
2-bromo-N-mesitylacetamide
Overview
Description
2-bromo-N-mesitylacetamide is an organic compound with the empirical formula C11H14BrNO and a molecular weight of 256.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a storage temperature of 28°C .Scientific Research Applications
1. Homogeneous Catalysis
2-bromo-N-mesitylacetamide is utilized in the field of homogeneous catalysis. For instance, it is involved in the direct coupling of oxazolines and N-heterocyclic carbenes, forming a new class of C−N donor ligands. These ligands have applications in palladium-catalyzed Heck and Suzuki C−C coupling reactions, which are pivotal in organic synthesis (César, Bellemin-Laponnaz, & Gade, 2002).
2. Construction of Multisubstituted N,2-Diarylacetamide
The compound is used in the efficient construction of multisubstituted N,2-diarylacetamide via visible light-induced photoredox catalysis. This process involves intramolecular selective aryl migration/desulfonylation of 2-bromo-N-aryl-N-(arenesulfonyl)amide under mild reaction conditions (Li, Hu, Dong, Xie, Wan, & Zhang, 2016).
3. Ligand Exchange Behavior in Square‐Planar Nickel(II) Complexes
This compound plays a role in the investigation of ligand exchange behavior in square-planar nickel(II) complexes. These studies are important for the development of nickel(II) complexes as catalysts for various applications (Feth, Klein, & Bertagnolli, 2003).
4. Synthesis of Trifluoromethylated Pyroglutamates and 2-Pyridones
The compound is utilized in the synthesis of trifluoromethylated pyroglutamates and 2-pyridones derivatives, showcasing its versatility in organic synthesis (Zhang, Shen, & Lu, 2018).
5. Polysubstituted N-Benzyl Pyroglutamates Synthesis
It is also involved in base-induced coupling/cyclization reactions for the synthesis of polysubstituted pyroglutamate carbon skeletons, highlighting its utility in complex organic syntheses (Sun, Chang, Chiang, & Chang, 2003).
6. Suzuki-Type Cross-Coupling
The compound is used in a Suzuki-type cross-coupling process to synthesize α-arylacetamide, demonstrating its application in catalytic processes (Lu, Xue, & Luo, 2003).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHQRKLIKNLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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